Cas no 2172516-85-5 (methyl 3-(aziridine-1-sulfonyl)benzoate)

Methyl 3-(aziridine-1-sulfonyl)benzoate is a specialized organic compound featuring an aziridine sulfonyl group attached to a benzoate ester framework. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles and as a potential intermediate for pharmaceuticals or agrochemicals. The aziridine moiety offers ring-strain-driven reactivity, enabling selective nucleophilic ring-opening reactions, while the sulfonyl group enhances electrophilicity and stability. The ester functionality provides further derivatization opportunities. Its well-defined molecular architecture makes it suitable for controlled modifications in medicinal chemistry and materials science applications. Proper handling is required due to the potential reactivity of the aziridine ring.
methyl 3-(aziridine-1-sulfonyl)benzoate structure
2172516-85-5 structure
Product Name:methyl 3-(aziridine-1-sulfonyl)benzoate
CAS No:2172516-85-5
MF:C10H11NO4S
MW:241.26364159584
CID:6304022
PubChem ID:165503736
Update Time:2025-05-19

methyl 3-(aziridine-1-sulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(aziridine-1-sulfonyl)benzoate
    • EN300-1456588
    • 2172516-85-5
    • Inchi: 1S/C10H11NO4S/c1-15-10(12)8-3-2-4-9(7-8)16(13,14)11-5-6-11/h2-4,7H,5-6H2,1H3
    • InChI Key: CHWUHWHNUMNIFA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(=O)OC)C=1)(N1CC1)(=O)=O

Computed Properties

  • Exact Mass: 241.04087901g/mol
  • Monoisotopic Mass: 241.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 71.8Ų

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Additional information on methyl 3-(aziridine-1-sulfonyl)benzoate

Methyl 3-(Aziridine-1-Sulfonyl)Benzoate: A Comprehensive Overview

Methyl 3-(aziridine-1-sulfonyl)benzoate, with the CAS number 217251-85-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials. The molecule consists of a benzoate group substituted at the 3-position with an aziridine sulfonyl moiety, which imparts distinctive chemical and physical properties.

The synthesis of methyl 3-(aziridine-1-sulfonyl)benzoate involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. The introduction of the aziridine sulfonyl group is achieved through a nucleophilic substitution reaction, followed by esterification to yield the final product. Recent advancements in catalytic methods have enabled higher yields and improved purity, making this compound more accessible for research and industrial applications.

Recent studies have highlighted the potential of methyl 3-(aziridine-1-sulfonyl)benzoate in drug delivery systems. The aziridine sulfonyl group exhibits biocompatibility and controlled release properties, making it a promising candidate for encapsulating therapeutic agents. Researchers have demonstrated that this compound can form stable nanoparticles that enhance drug solubility and bioavailability, particularly in cancer therapy.

In the realm of materials science, methyl 3-(aziridine-1-sulfonyl)benzoate has been explored as a building block for polymeric materials with tailored mechanical and thermal properties. Its ability to form hydrogen bonds and engage in supramolecular interactions makes it suitable for designing stimuli-responsive polymers. These polymers have potential applications in sensors, actuators, and smart textiles.

The chemical stability of methyl 3-(aziridine-1-sulfonyl)benzoate under various environmental conditions has been extensively studied. Research indicates that the compound exhibits excellent resistance to hydrolysis and oxidation, which is crucial for its use in long-term applications such as coatings and adhesives. Furthermore, its thermal stability up to 200°C makes it suitable for high-temperature processing techniques like melt extrusion.

From an environmental perspective, the biodegradability of methyl 3-(aziridine-1-sulfonyl)benzoate has been a topic of interest. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation within a few weeks, reducing its environmental footprint. This property aligns with current trends toward sustainable chemistry and green manufacturing.

In conclusion, methyl 3-(aziridine-1-sulfonyl)benzoate, with its unique structure and versatile properties, holds immense potential across multiple disciplines. Its role in drug delivery systems, polymer synthesis, and advanced materials underscores its importance as a valuable chemical entity. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to make significant contributions to both academic and industrial sectors.

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